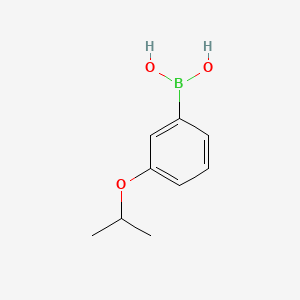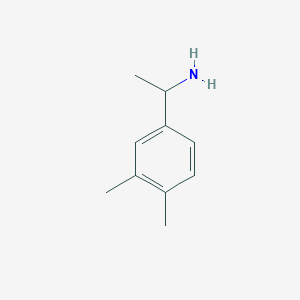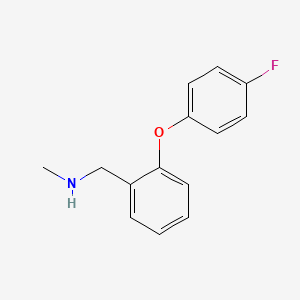
1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine, also known as 1-FPN, is a fluorinated derivative of the aminomethyl compound phenethylamine. It is a synthetic compound that has been used in a variety of scientific research applications, including as a probe for studying the effects of drugs on the central nervous system. 1-FPN has a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Natural Products and Conducting Polymers
- Field : Organic Chemistry
- Application Summary : Phenol derivatives, such as m-aryloxy phenols, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are used in various industries, including plastics, adhesives, and coatings, due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring . For example, Kobayashi and his team synthesized a complex compound from 2,5-difluoro-4-bromonitrobenzene in seven steps, using the nucleophilic aromatic substitution reaction .
- Results or Outcomes : The preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, has been achieved. These compounds impart specific properties that make them useful in various industries .
Apoptosis Induction in Human Colon Cancer Cells
- Field : Medicinal Chemistry
- Application Summary : A rhodanine derivative, which is structurally similar to “1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine”, has been found to induce apoptosis in human colon cancer cells .
- Methods of Application : The compound was tested on HT-29 and HCT-116 cells. It induced the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1) .
- Results or Outcomes : The compound triggered apoptosis, as indicated by externalization of Annexin V-targeted phosphatidylserine residues in the tested cells . It also induced release of cytochrome c (Cyt c), apoptosis inducing factor (AIF), and endonuclease G (Endo G) by damaging mitochondria, resulting in caspase-dependent and -independent apoptotic cell death .
Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Field : Material Science
- Application Summary : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application : The application of m-aryloxy phenols in these industries involves incorporating them into the material during the production process . The specific method of application can vary depending on the type of material and the desired properties .
- Results or Outcomes : The incorporation of m-aryloxy phenols into materials can significantly improve their thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
IKKβ Inhibitory Activities
- Field : Pharmacology
- Application Summary : A compound structurally similar to “1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine”, known as KSK05104, has potent, selective and metabolically stable IKKβ inhibitory activities .
- Methods of Application : The compound was tested for its ability to inhibit IKKβ, a protein kinase that plays a key role in the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation, immunity, cell proliferation, and apoptosis .
- Results or Outcomes : KSK05104 was found to have potent, selective, and metabolically stable IKKβ inhibitory activities .
Hydroxylation of Benzenes
- Field : Organic Chemistry
- Application Summary : Phenol derivatives have been widely researched, as they have high potential for synthesizing bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Methods of Application : In 2016, Kobayashi and his team synthesized a complex compound from 2,5-difluoro-4-bromonitrobenzene in seven steps, using the nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether .
- Results or Outcomes : The preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, has been achieved .
IKKβ Inhibitory Activities
- Field : Pharmacology
- Application Summary : A compound structurally similar to “1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine”, known as KSK05104, has potent, selective and metabolically stable IKKβ inhibitory activities .
- Methods of Application : The compound was tested for its ability to inhibit IKKβ, a protein kinase that plays a key role in the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation, immunity, cell proliferation, and apoptosis .
- Results or Outcomes : KSK05104 was found to have potent, selective, and metabolically stable IKKβ inhibitory activities .
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenoxy)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-16-10-11-4-2-3-5-14(11)17-13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDBBIKNDVSUNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439636 |
Source


|
| Record name | 1-[2-(4-Fluorophenoxy)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine | |
CAS RN |
833482-53-4 |
Source


|
| Record name | 1-[2-(4-Fluorophenoxy)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

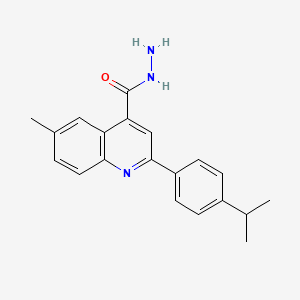
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)


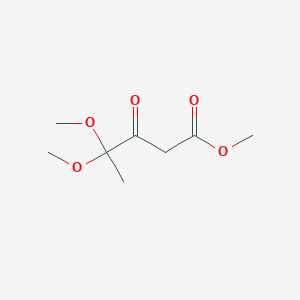
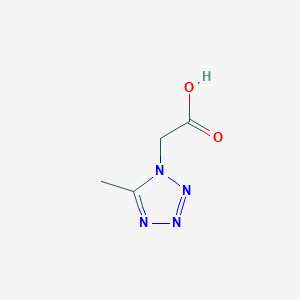
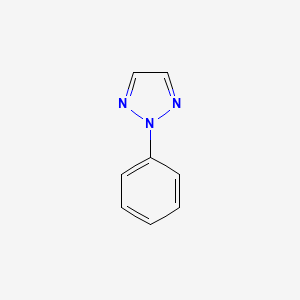
![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)
